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Chemical Profile and Introduction

Trimethoxymethane (TMOF), also known as trimethyl orthoformate, is a versatile chemical reagent with

the molecular formula C₄H₁₀O₃ and a molecular weight of 106.12 g/mol. As the simplest orthoester, this

colorless liquid serves as a fundamental building block in organic synthesis, particularly valuable in

pharmaceutical intermediate development. TMOF is characterized by its stability to both nucleophilic and

basic reagents and its ability to function as a protecting group for various functional groups including

carboxylic acids, hydroxyl groups, esters, and α-keto acids. Its physical properties include miscibility with

ether, alcohol, and benzene, and a relatively low boiling point of approximately 81°C, which facilitates easy

removal after reaction completion, thereby simplifying purification processes. [1] [2]

The significance of TMOF in pharmaceutical synthesis stems from its multifunctional reactivity and its role

as a source of both formyl and methoxy groups. The global market for TMOF reflects its importance, with an

estimated value of approximately $150 million in 2025 and a projected growth to $260 million by 2033,

representing a compound annual growth rate (CAGR) of 6%. This growth is largely driven by increasing

demand from the pharmaceutical sector, where TMOF serves as a crucial intermediate in the synthesis of

various drugs, including those from the floxacin family of antibacterial agents and various antiviral
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medications. The "Above 99% TMOF" purity segment commands the largest market share, reflecting the

pharmaceutical industry's stringent requirements for high-quality chemical intermediates. [3] [1]

Synthetic Applications in Pharmaceutical Intermediates

Key Pharmaceutical Reactions

Trimethoxymethane serves as a versatile reagent in multiple synthetic transformations critical to

pharmaceutical development. Its applications span from introducing protective groups to participating in

complex carbon-carbon bond formation processes. The following table summarizes the primary synthetic

applications of TMOF in pharmaceutical intermediate synthesis: [4] [1]

Table 1: Key Synthetic Applications of Trimethoxymethane in Pharmaceutical Intermediate Synthesis

Application Type Reaction Role
Key
Pharmaceuticals/Intermediates

Advantages

Radical
Methylation

Methyl radical
source

(Hetero)aryl chlorides, acyl
chlorides

Mild conditions,
broad functional

group compatibility

Enantioselective
Synthesis

Methyl source in

C-C bond
formation

Lacosamide, enantiomerically pure

2-azido-3,3-
dimethoxypropanamides

High

enantioselectivity,
efficient access to

chiral intermediates

Protecting Group
Chemistry

Acetal formation Aldehyde protection in multi-step

syntheses

Stable to

nucleophiles and
bases, easily

deprotected with acid

Formylation
Reactions

Formyl group

source

Amines to formamides, heterocyclic

systems

Efficient formylation

under mild conditions

Light-Driven
Cross-Coupling

Methyl radical

source for C(sp³)-

Complex molecular frameworks Utilizes photoredox

catalysis, enables
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Application Type Reaction Role
Key
Pharmaceuticals/Intermediates

Advantages

H functionalization challenging bond
formations

Reaction Mechanisms and Pathways

The synthetic utility of TMOF stems from its ability to participate in diverse reaction mechanisms through

cleavage of its C-O bonds or generation of radical species. In nickel/photoredox dual catalytic systems,

TMOF serves as a methyl radical source through a β-scission pathway after initial hydrogen atom transfer.

This mechanism enables the methylation of (hetero)aryl chlorides and acyl chlorides under unusually mild

conditions, representing a significant advancement over traditional methylation methods that often require

harsh reagents or elevated temperatures. The radical mechanism proceeds through chlorine-mediated

hydrogen atom transfer, generating a tertiary radical that undergoes β-scission to release methyl radicals,

which subsequently participate in the nickel-catalyzed cross-coupling cycle. [4]

In enantioselective synthesis, TMOF participates in C-C bond formation through a different pathway. In the

synthesis of lacosamide and derivatives, TMOF reacts with N-azidoacetyl-1,3-thiazolidine-2-thione under

nickel catalysis in the presence of TESOTf and 2,6-lutidine to yield enantiomerically pure 2-azido-3,3-

dimethoxypropanamides. This transformation demonstrates the versatility of TMOF in participating in

stereoselective reactions to generate valuable chiral intermediates with high optical purity. The mechanism

involves activation of the thioimide substrate by the nickel catalyst, followed by nucleophilic attack by

TMOF-derived species in the enantioselective step. [4]

Diagram: Key reaction mechanisms and pathways involving trimethoxymethane in pharmaceutical

synthesis
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Experimental Protocols

Radical Methylation of (Hetero)Aryl Chlorides

The following protocol describes the methylation of (hetero)aryl chlorides using TMOF as a methyl

radical source via nickel/photoredox dual catalysis, adapted from Kariofillis et al. (2020). This method

enables methylation under unusually mild conditions with exceptional functional group tolerance, making

it particularly valuable for late-stage functionalization of complex pharmaceutical intermediates. [4]

Reaction Setup:

In a dried reaction vial equipped with a magnetic stir bar, combine the (hetero)aryl chloride substrate

(0.2 mmol, 1.0 equiv), NiCl₂·glyme (4.4 mg, 0.02 mmol, 10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine
(dtbbpy, 10.8 mg, 0.04 mmol, 20 mol%), and Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (3.4 mg, 0.002 mmol, 1

mol%)
Add anhydrous DMF (2.0 mL, 0.1 M concentration relative to substrate) followed by

trimethoxymethane (106 μL, 1.0 mmol, 5.0 equiv)
Seal the vial with a PTFE-lined cap and purge the headspace with argon for 5 minutes

Reaction Conditions:

Place the reaction vessel approximately 10 cm from blue LEDs (447 nm) and stir vigorously at room
temperature for 16-24 hours

Monitor reaction progress by TLC or LC-MS until complete consumption of the starting material is
observed

Workup Procedure:

Dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel
Wash with brine (3 × 5 mL), dry the combined organic layers over anhydrous MgSO₄, and

concentrate under reduced pressure

Purification:
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Purify the crude product by flash column chromatography on silica gel using hexanes/ethyl acetate

gradient elution to obtain the methylated product
Typical isolated yields range from 60-85% depending on the substrate structure

Critical Notes:

Strict exclusion of oxygen is essential for optimal reaction efficiency
The reaction exhibits broad functional group compatibility, including esters, amides, ketones, and

heterocycles
Both early and late-stage modifications of complex molecules are feasible with this methodology

Enantioselective Synthesis of Lacosamide Intermediate

This protocol describes the enantioselective synthesis of 2-azido-3,3-dimethoxypropanamides from N-

azidoacetyl-1,3-thiazolidine-2-thione using TMOF as a key reagent, adapted from Teloxa et al. (2020). This

transformation provides efficient access to enantiomerically pure intermediates for the antiepileptic drug

lacosamide and related compounds. [4]

Reaction Setup:

Charge an oven-dried Schlenk flask with N-azidoacetyl-1,3-thiazolidine-2-thione (1.0 mmol, 1.0
equiv), (R)-Tol-BINAP (0.05 mmol, 5 mol%), and NiCl₂ (0.05 mmol, 5 mol%)

Add anhydrous dichloromethane (10 mL) and stir the mixture at room temperature for 30 minutes
under nitrogen to pre-form the catalyst

Cool the reaction mixture to -20°C and sequentially add 2,6-lutidine (1.5 mmol, 1.5 equiv), TESOTf
(1.2 mmol, 1.2 equiv), and trimethoxymethane (5.0 mmol, 5.0 equiv)

Reaction Conditions:

Maintain the reaction at -20°C with vigorous stirring for 24-48 hours under nitrogen atmosphere
Monitor reaction progress by TLC or HPLC until complete conversion is achieved

Workup and Isolation:

Quench the reaction by careful addition of saturated aqueous NaHCO₃ solution (5 mL)
Extract the aqueous layer with dichloromethane (3 × 10 mL), combine the organic extracts, and dry

over Na₂SO₄

Filter and concentrate under reduced pressure to obtain the crude product

Purification and Deprotection:
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Purify the residue by flash chromatography on silica gel (hexanes/ethyl acetate) to yield

enantiomerically pure 2-azido-3,3-dimethoxypropanamide
To remove the heterocyclic scaffold, treat the purified product with various amines (e.g., methylamine,

2.0 equiv) in methanol at room temperature for 2 hours
Concentrate and purify the resulting lacosamide precursor by recrystallization

Critical Parameters:

Strict temperature control at -20°C is essential for high enantioselectivity
The use of high-purity (R)-Tol-BINAP ligand is critical for achieving >95% ee

The heterocyclic thioimide scaffold can be easily removed and recovered for reuse

Analytical Methods and Characterization

Chromatographic Methods:

GC-MS Analysis: Use DB-5MS column (30 m × 0.25 mm × 0.25 μm), temperature program: 50°C
(hold 2 min) to 300°C at 15°C/min, helium carrier gas at 1.0 mL/min constant flow

HPLC for Enantiomeric Excess: Chiralpak AD-H column (4.6 × 250 mm), hexane/isopropanol
(90:10) mobile phase at 1.0 mL/min, UV detection at 254 nm

Spectroscopic Characterization:

¹H NMR (400 MHz, CDCl₃) for methylated arenes: Characteristic signals at δ 2.30-2.50 (s, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃): Diagnostic signals for acetal carbons at δ 100-110 ppm

Table 2: Troubleshooting Guide for Common Experimental Issues

Problem Potential Causes Solutions Preventive Measures

Low Conversion in
Radical Methylation

Oxygen

contamination,
insufficient lighting,

impure catalysts

Degas solvents

thoroughly, ensure proper
light source distance,

recrystallize catalyst
complexes

Use rigorous Schlenk

techniques, validate light
source intensity

Poor
Enantioselectivity

Impure ligand,
temperature

Source high-purity chiral
ligand, use precise

temperature control,

Dry all glassware, use
fresh molecular sieves,
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Problem Potential Causes Solutions Preventive Measures

fluctuations, moisture

contamination

ensure anhydrous

conditions

calibrate temperature

bath

Formation of Side
Products

Excessive TMOF,

improper workup,
residual acid

Optimize TMOF

stoichiometry, adjust
workup protocol,

neutralize acidic
impurities

Monitor reaction by TLC,

use buffer during
workup, employ high-

purity reagents

Low Yields in Scale-
up

Inefficient mixing, light
penetration issues,

heat transfer
limitations

Optimize stirring rate,
increase surface-to-

volume ratio, implement
segmented processing

Use appropriate reactor
design, consider flow

photochemistry for large
scale

Safety, Handling, and Regulatory Considerations

Storage and Handling Protocols

Trimethoxymethane requires careful handling due to its flammable nature and sensitivity to moisture.

Proper storage conditions include maintaining the chemical in a tightly closed container in a cool, dry, well-

ventilated area away from direct sunlight and incompatible materials. Laboratory personnel should wear

appropriate personal protective equipment including chemical-resistant gloves, safety goggles, and lab coats

when handling TMOF. Engineering controls such as local exhaust ventilation should be utilized to maintain

airborne concentrations below exposure limits. Particular care must be taken to exclude moisture during

storage and transfer operations, as TMOF can decompose upon contact with water. [2] [1]

First Aid Measures:

Inhalation: Immediately move affected person to fresh air; seek medical attention if respiratory

irritation persists
Skin Contact: Remove contaminated clothing and wash affected area thoroughly with soap and

water
Eye Contact: Flush with copious amounts of water for at least 15 minutes, holding eyelids open; seek

immediate medical attention
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Ingestion: Do not induce vomiting; seek immediate medical attention and show the container or label

Regulatory and Environmental Considerations

The production and use of TMOF are subject to chemical control regulations in various jurisdictions. In

North America, manufacturers must comply with Toxic Substances Control Act (TSCA) requirements,

including Significant New Use Rules (SNURs) that may apply to certain applications. Recent regulatory

developments include EPA's issuance of final SNURs for certain chemical substances in July 2025, which

may impact TMOF applications depending on specific use patterns. Additionally, the industry is

experiencing increasing pressure to develop greener synthetic processes, driving innovation toward more

sustainable production methods that reduce environmental impact. [5] [3]

Waste Disposal Considerations:

Small quantities of TMOF waste should be absorbed with a non-combustible material and disposed of
as hazardous waste

Large quantities may require recovery through distillation or other purification methods
All disposal activities must comply with local, regional, and national regulations governing hazardous

chemical waste

Industrial Perspective and Market Analysis

The global market for trimethoxymethane is experiencing robust growth, with the Asia-Pacific region,

particularly China, dominating both production and consumption. China's TMOF market was valued at $14.9

billion in 2025 and is expected to grow at a CAGR of 7.71% through 2033, reaching $23.27 billion. This

growth trajectory reflects the increasing demand from pharmaceutical and other chemical industries. The

market is characterized by a mix of established chemical conglomerates and emerging specialty chemical

firms competing through technological innovation, strategic partnerships, and capacity expansion. [6] [3]

Key Market Segments:

By Purity Grade: The market is segmented into below 95%, 95%-97%, 97%-99%, and above 99%

purity grades, with the highest purity segment commanding premium prices due to pharmaceutical
industry requirements
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By Application: Pharmaceutical applications represent the most significant segment, followed by

textiles, dyes, and other specialty chemical applications
By Region: Asia-Pacific leads in both production and consumption, with North America and Europe

maintaining significant market shares driven by their established pharmaceutical sectors

Major Producers and Suppliers:

Leading producers include Zibo Wanchang, Linshu Huasheng Chemical, Shandong Xinhua

Pharmaceutical, and Sinobioway Biomedicine
Hangzhou Leap Chem Co., Ltd. offers TMOF with specifications including ≥99.2% assay, ≤0.2%

methyl formate, ≤0.3% methanol, and ≤0.05% water, with an annual production capacity of 30,000
metric tons

Companies are increasingly focusing on sustainable production practices and quality assurance to
meet stringent regulatory standards and customer requirements

Technological Advancements: Recent innovations in TMOF production focus on greener synthesis

methods that overcome limitations of traditional routes such as the hydrocyanic acid method, which

involves highly toxic reactants. A promising development utilizes calcium methoxide [Ca(OCH₃)₂] derived

from calcium carbide alcoholysis as a low-cost methoxy source, reacting with chloroform in methanol with

potassium fluoride as an activator. This method achieves TMOF yields up to 90% under optimized

conditions (90°C, 4 hours) and represents a more sustainable approach to TMOF synthesis. Such innovations

are critical for meeting both economic and environmental objectives in pharmaceutical chemical production.

[7]

Table 3: Quality Control Specifications for Pharmaceutical-Grade Trimethoxymethane

Parameter Specification Test Method Significance

Appearance Colorless to light

yellow liquid

Visual inspection Indicator of purity and absence of

decomposition

Assay (TMOF) 99.2% min. GC with FID

detection

Ensures primary component

concentration

Methyl
Formate

0.2% max. GC with FID

detection

Controls key impurity affecting

reactions
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Parameter Specification Test Method Significance

Methanol 0.3% max. GC with FID
detection

Limits alcohol content that may
interfere with synthesis

Water
Content

0.05% max. Karl Fischer
titration

Critical for moisture-sensitive
applications

Heavy Metals 10 ppm max. ICP-MS Ensures suitability for pharmaceutical
synthesis

Conclusion and Future Outlook

Trimethoxymethane continues to be a valuable reagent in pharmaceutical intermediate synthesis, with

established applications in methylation, formylation, and protecting group chemistry. Recent methodological

advances, particularly in photoredox catalysis and enantioselective synthesis, have significantly expanded its

utility in constructing complex molecular architectures under milder and more selective conditions. The

growing emphasis on sustainable synthesis is driving innovation in TMOF production methods, as

evidenced by the development of alternative synthetic routes using calcium methoxide that offer

environmental and safety advantages over traditional processes. [4] [7]

Future developments in TMOF chemistry will likely focus on expanding its applications in stereoselective

synthesis and integrating it with emerging technologies such as continuous flow processing and biocatalysis.

Additionally, the ongoing optimization of TMOF synthesis toward greener and more efficient processes will

further enhance its sustainability profile. As pharmaceutical synthesis continues to evolve toward more

complex target molecules, the unique reactivity and versatility of TMOF position it as a key reagent that will

continue to enable innovative synthetic strategies in drug development and manufacturing. [3] [1]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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